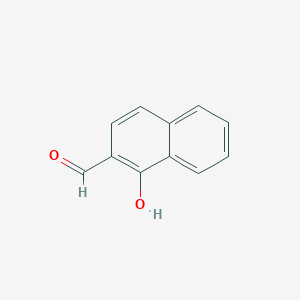

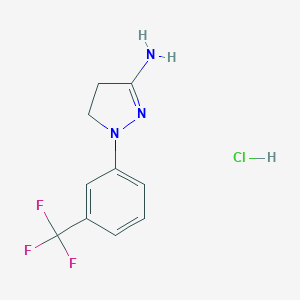

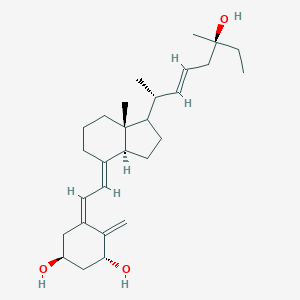

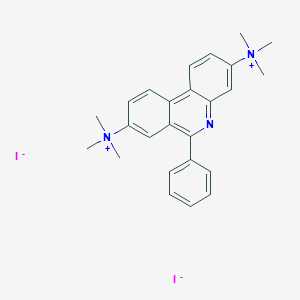

2-Amino-3,3-difluoro-3-phenylpropan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-Amino-3,3-difluoro-3-phenylpropan-1-ol often involves the use of protecting groups to reduce side reactions, as seen in the synthesis of 1,2-diamino-1-phenylpropane diastereoisomers from N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol (Dufrasne & Nève, 2005). This highlights a method for introducing difluoro groups and manipulating amino functionalities.

Molecular Structure Analysis

The molecular structure of related fluorinated compounds shows a significant influence of fluorine atoms on the molecule's overall properties, including its reactivity and interaction with other molecules. For example, the structural determination of 3-aminopropan-1-ol under pressure reveals unique conformational changes, highlighting the impact of molecular structure on the properties of substances with similar backbones (Gajda & Katrusiak, 2008).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-3,3-difluoro-3-phenylpropan-1-ol derivatives are complex, with the fluorine atoms and phenyl group significantly affecting reactivity. For instance, the synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols demonstrate the versatility of amino and difluoro functionalities in medicinal chemistry applications, albeit not directly related to drug use or dosage (Kiuchi et al., 2000).

科学的研究の応用

Enzymatic Resolution and Synthesis Applications

- Lipase-Catalyzed Resolution for Asymmetric Synthesis : A study by Torre et al. (2006) explored the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, finding Candida antarctica lipase A as an effective biocatalyst. This process is important for producing valuable intermediates like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

Chemical Synthesis and Modification

- Synthesis of Diastereoisomers : Dufrasne and Néve (2005) described a simple procedure for synthesizing diastereomeric 1,2-diamino-1-phenylpropanes, starting from u-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol, which demonstrates the versatility of these compounds in chemical synthesis (Dufrasne & Néve, 2005).

Biochemical and Medicinal Applications

- Antimalarial Activity : Research by D’hooghe et al. (2011) showed that certain derivatives of 2-amino-3-arylpropan-1-ols exhibit moderate antiplasmodial activity against strains of Plasmodium falciparum, indicating potential medicinal applications (D’hooghe et al., 2011).

Spectroscopic and Theoretical Analysis

- Quantum Mechanical Analysis : A study by Charanya et al. (2017) utilized Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy to analyze (1S,2R)-2-amino-1-phenylpropan-1-ol, providing insights into the vibrational modes and electronic properties of such compounds (Charanya, Sampathkrishnan, & Balamurugan, 2017).

Microbial Metabolism

- Microbial Metabolism Research : Turner (1967) investigated the metabolism of amino ketones like 1-aminopropan-2-ol in Escherichia coli, providing insights into the biological processes involving similar compounds (Turner, 1967).

特性

IUPAC Name |

2-amino-3,3-difluoro-3-phenylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c10-9(11,8(12)6-13)7-4-2-1-3-5-7/h1-5,8,13H,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOLUWLXNCPXRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(CO)N)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,3-difluoro-3-phenylpropan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。